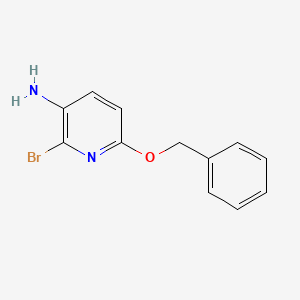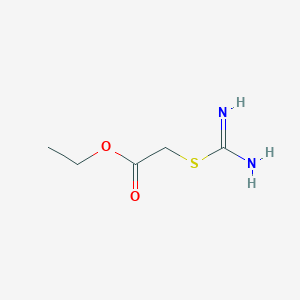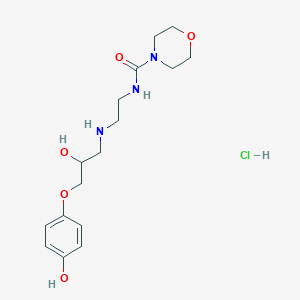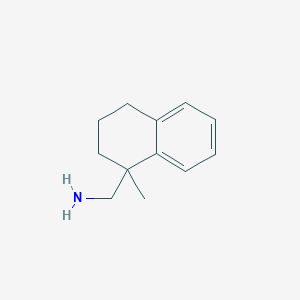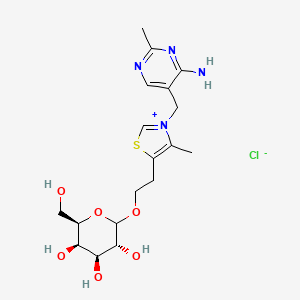
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinolinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinolinium chloride: is a chemical compound with the molecular formula C10H13ClFN It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinolinium chloride typically involves the fluorination of 1,2,3,4-tetrahydro-2-methylquinoline. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: of a suitable aromatic precursor.
Reduction: of the nitro group to an amine.
Cyclization: to form the quinoline ring.
Fluorination: of the quinoline derivative.
Quaternization: with methyl chloride to form the final product.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming quinolinium derivatives.
Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinolinium salts.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Employed in the production of specialty chemicals.
作用機序
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinolinium chloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
6-Fluoroquinoline: Lacks the tetrahydro and methyl groups, making it less versatile in certain reactions.
1,2,3,4-Tetrahydroquinoline: Does not have the fluorine substitution, affecting its reactivity and biological activity.
2-Methylquinoline: Lacks both the fluorine and tetrahydro groups, resulting in different chemical and biological properties.
Uniqueness: 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinolinium chloride is unique due to the combination of fluorine substitution and the tetrahydroquinoline structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
80518-48-5 |
|---|---|
分子式 |
C10H13ClFN |
分子量 |
201.67 g/mol |
IUPAC名 |
6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-2-3-8-6-9(11)4-5-10(8)12-7;/h4-7,12H,2-3H2,1H3;1H |
InChIキー |
UFUBHMKHWBJKMI-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(N1)C=CC(=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Isopropyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12831906.png)
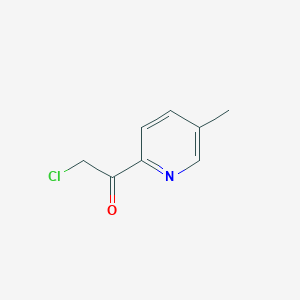
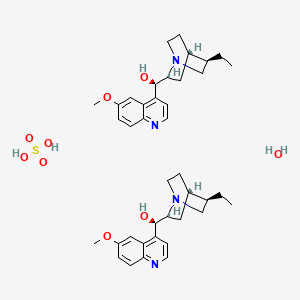

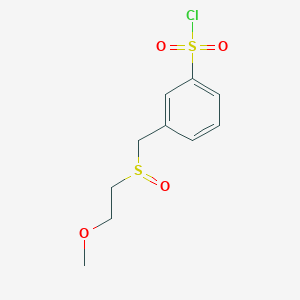
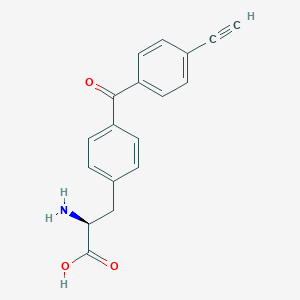
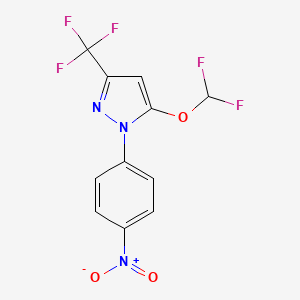
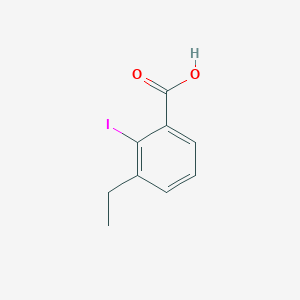
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
